Sweetrex

Sweetness potency Sensory evaluation Sugar substitution ratio

Formulators targeting clean-label shelf-life extension face water activity challenges in baked goods and confections. Sweetrex (CAS 37370-41-5) is the direct, multi-functional solution. • Reduces water activity to the lowest level among liquid sugars, extending mold-free shelf life without synthetic preservatives • Delivers 3.4× greater Maillard reactivity (20-25% sugar loss at 180°C vs. 6-10% for sucrose) for enhanced crust color and aroma • Depresses freezing point more effectively than sucrose on an equal-weight basis for softer, scoopable frozen desserts • Prevents sucrose graining at 10-15% inclusion; enables up to ~77% solids beverage syrups without crystallization Supplied as a hygroscopic, colorless to pale-yellow syrup with standardized USP/NF monograph identity (NLT 90.0% dextrose + fructose). Available for immediate dispatch.

Molecular Formula C12H24O12
Molecular Weight 360.31 g/mol
CAS No. 37370-41-5
Cat. No. B1226707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSweetrex
CAS37370-41-5
Synonymsinvert sugar
invertose
Molecular FormulaC12H24O12
Molecular Weight360.31 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O.C(C(C(C(C(=O)CO)O)O)O)O
InChIInChI=1S/2C6H12O6/c2*7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2;1,3-6,8-12H,2H2/t3-,5-,6-;3-,4+,5+,6+/m10/s1
InChIKeyPJVXUVWGSCCGHT-ZPYZYFCMSA-N
Commercial & Availability
Standard Pack Sizes2 g / 100 g / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sweetrex Invert Sugar: Physicochemical Identity & Comparators


Sweetrex (CAS 37370-41-5) is a liquid invert sugar syrup composed of an equimolar mixture of D-glucose and D-fructose, produced by the acid- or enzyme-catalyzed hydrolysis of the disaccharide sucrose [1]. Its molecular formula is C12H24O12 (representing one molar equivalent each of glucose and fructose; MW 360.31 g/mol), and it exists as a hygroscopic, colorless to pale-yellow syrup with a characteristic levorotatory optical rotation of approximately −20°, opposite in sign to the +66.5° rotation of its parent sucrose . Unlike crystalline sucrose, Sweetrex/invert sugar is a reducing sugar mixture with higher solubility, lower water activity, and markedly different thermal reactivity in Maillard and caramelization pathways, which collectively determine its functional selection over other caloric sweeteners in industrial food, beverage, confectionery, and pharmaceutical applications [2].

Format Liquid syrup for high-solids, cold-process, and anti-crystallization formulations
Function Select for humectancy, Maillard reactivity, and freezing-point depression in food matrices
Identity QC Levorotatory optical rotation (~-20°) confirms inversion degree vs. sucrose or HFCS

Why Sucrose, HFCS & Glucose Syrup Cannot Replace Sweetrex


Sweetrex (invert sugar) cannot be interchanged with sucrose, high-fructose corn syrup (HFCS), or glucose syrup on a simple sweetness-equivalence or solids-replacement basis because each comparator differs fundamentally in monosaccharide composition, molecular weight distribution, stereochemical identity, and functional reactivity [1]. Sucrose is a non-reducing disaccharide (α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside) that does not participate in Maillard browning unless first hydrolyzed, and it crystallizes readily from concentrated solutions at room temperature [2]. HFCS, while also a glucose-fructose mixture, is manufactured from corn starch via enzymatic isomerization and typically contains 42% or 55% fructose with variable residual polysaccharides, producing a different sweetness profile and osmotic behavior distinct from the precisely 50:50 equimolar ratio of invert sugar [3]. Glucose syrup lacks fructose entirely, delivering lower sweetness per unit solids and none of the humectant, freezing-point-depression, or crystallization-inhibition properties conferred by free fructose [4]. These compositional differences generate quantitatively distinct performance in moisture retention, browning rate, freezing-point depression, water activity, and microbial stability—as documented in the head-to-head comparisons in Section 3 below.

Sucrose

Non-reducing disaccharide; lacks immediate Maillard reactivity and crystallizes readily from concentrated solutions, limiting shelf stability in syrups and confections.

High-Fructose Corn Syrup (HFCS)

Variable monosaccharide ratio and residual polysaccharides produce different sweetness profile and osmotic behavior, which may shift freezing-point depression and moisture retention.

Glucose Syrup

Lacks fructose entirely; delivers lower sweetness and does not provide the same humectancy or crystallization-inhibition properties, requiring higher inclusion rates.

Sweetrex Performance Evidence vs. Sucrose, HFCS & Glucose


Relative Sweetness Potency vs. Sucrose

On a standardized sweetness scale where sucrose is assigned a value of 100, fully inverted Sweetrex/invert sugar syrup ranks at approximately 123–130, representing a 23–30% greater sweetness per unit mass [1][2]. This sweetness enhancement is attributable to the free fructose component, which has an intrinsic relative sweetness of approximately 140–175 compared to sucrose at 100 [3]. Partial invert syrups (e.g., 50% inversion degree) exhibit an intermediate sweetness increase of approximately 10% over equivalent sucrose solutions [4].

Sweetness vs. Sucrose
Head-to-head
23–30% sweeter per unit mass (123–130 vs. sucrose at 100)
Supports ~20% mass reduction for equivalent sweetness in formulations
Sensory panel data; reported in Ullmann's Encyclopedia and BAKERpedia
Sweetness potency Sensory evaluation Sugar substitution ratio

Maillard Browning Reactivity Compared to Sucrose

In a direct head-to-head baking study by Liang et al. (2018), model cakes formulated with invert sugar and baked at 180°C lost 20–25% of their initial sugar content through non-enzymatic browning reactions (Maillard reaction and caramelization), compared to only 6–10% loss for cakes made with sucrose under identical conditions [1][2]. The corresponding reduction in digestible calorie content from the low-molecular-weight (<3,000 Da) fraction was approximately 36% for invert sugar cakes versus approximately 12% for sucrose cakes [3]. The difference was statistically significant at p<0.01 [4]. The Canadian Sugar Institute independently reported average sugar losses of 21.7% for invert sugar and 6.4% for sucrose at 180°C [5].

Maillard Reactivity
Head-to-head
20–25% sugar loss vs. 6–10% for sucrose at 180°C in model cakes
Enables enhanced crust color and flavor development at equivalent bake times
Liang et al. (2018); reported ~3.4-fold greater sugar loss
Maillard reaction Non-enzymatic browning Baking sugar loss Calorie reduction

Crystallization Inhibition in Confectionery & USP Specifications

Sweetrex (invert sugar) is a potent crystallization inhibitor. In hard candy production, addition of 10–15% invert sugar prevents sucrose recrystallization (graining) during storage . X-ray diffractometry and scanning electron microscopy studies on cassava starch bio-based films demonstrated that invert sugar at concentrations as low as 0.4% (w/w) prevents sucrose crystallization when combined with up to 1.2% sucrose, while any concentration of inverted sugar prevents crystallization at ≤0.8% sucrose loading [1]. The USP-NF 2025 monograph for Invert Sugar defines Total Invert Sugar as containing NLT 90.0% dextrose and fructose (calculated on the total solids basis), and Medium Invert Sugar as containing NLT 45.0% and NMT 55.0% dextrose and fructose, providing procurement-grade identity specifications .

Crystallization Control
Head-to-head
10–15% inclusion prevents graining in hard candy; 0.4% effective in starch films
Provides confectionery shelf stability not achievable with sucrose alone
XRD/SEM data; USP-NF NLT 90.0% dextrose + fructose identity standard
Crystallization control Confectionery stability USP specification Shelf-life extension

Optical Rotation as QC Identity Parameter

The complete hydrolysis of sucrose ([α]D = +66.5°) yields an equimolar mixture of D-(+)-glucose ([α]D = +52.7°) and D-(−)-fructose ([α]D = −92.4°), resulting in a net specific rotation for fully inverted Sweetrex of approximately −20° [1]. This inversion of sign—from dextrorotatory to levorotatory—is the etymological origin of the name 'invert sugar' and provides a rapid, quantitative polarimetric method to verify the degree of inversion (completeness of hydrolysis) in procurement quality control [2]. Partially inverted syrups exhibit intermediate rotation values proportional to residual sucrose content, enabling precise specification of inversion grade .

Optical Rotation QC
Head-to-head
−20° (invert) vs. +66.5° (sucrose); net shift of −86.5°
Rapid polarimetric identity test distinguishes fully inverted syrup from substitutes
Method context: Polarimetry at 20°C, sodium D-line
Optical rotation Polarimetry Quality control Inversion degree

Water Activity & Microbial Stability Advantage

In a comparative study of five liquid sugars (invert sugar, corn syrup, HFCS, sorbitol, and oligosaccharide) for sponge cake shelf-life extension, invert sugar exhibited the lowest water activity and the highest water-holding capacity among all liquid sugars tested [1]. A 20% replacement of sucrose with invert sugar decreased microbial contamination compared to 100% sucrose formulations [2]. Independently, invert sugar syrups have been reported to be microbiologically more stable than sucrose solutions due to their reduced water activity and increased osmotic pressure resulting from the presence of two monosaccharide molecules per hydrolyzed sucrose unit (doubling the osmolar contribution at equivalent dissolved solids) [3].

Water Activity
Head-to-head
Lowest water activity among 5 liquid sugars tested in sponge cake model
Supports extended mold-free shelf life without synthetic preservatives
Microbiological assessment; Kuk, S.W. (1996)
Water activity Microbial stability Shelf-life extension Humectancy

Solubility Advantage for High-Solids Syrups

Fully inverted Sweetrex syrup can maintain stable solutions at up to approximately 77% solids concentration at room temperature without crystallization, compared to liquid sucrose (invert-free) which saturates at approximately 67% solids under equivalent conditions [1][2]. Commercial liquid invert sugar products are routinely supplied at 72–76% solids with extended storage stability [3]. This enhanced solubility is attributed to the high intrinsic solubility of D-fructose (approximately 80% w/w at 20°C) combined with the mutual crystallization-disrupting effect of the two-monosaccharide mixture, which prevents either glucose or fructose from reaching its individual saturation limit [4]. The presence of invert sugar also increases the total solubility of sucrose in mixed systems, enabling higher total solids in formulations that combine sucrose with invert [5].

Solubility Limit
Class-level
Stable at ~77% solids vs. ~67% for liquid sucrose at room temperature
Enables high-solids syrups and concentrates without cold-chain storage
Commercial liquid invert typically supplied at 72–76% solids
Solubility Syrup concentration Cold-process formulation Crystallization resistance

Sweetrex Priority Applications Backed by Evidence


Bakery Moisture Retention & Shelf-Life Extension

In sponge cakes and soft-baked goods, replacement of 20–40% of sucrose with Sweetrex reduces water activity to the lowest level achievable among common liquid sugars, directly extending mold-free shelf life without synthetic preservatives [1]. The 3.4-fold greater Maillard reactivity (20–25% sugar loss at 180°C vs. 6–10% for sucrose) simultaneously delivers enhanced crust color and baked aroma at equivalent or reduced bake times [2]. Formulators targeting 'clean-label' shelf-life extension in fat-free or low-fat baked goods—where staling is accelerated—should prioritize Sweetrex over sucrose or glucose syrup for its combined humectant and browning advantages [3].

Frozen Dessert Texture: Freezing Point Depression & Ice Crystal Control

In ice cream, sorbet, and gelato formulations, Sweetrex depresses the freezing point more effectively than sucrose on an equal-weight basis because hydrolysis doubles the number of osmotically active solute particles per unit mass of original sucrose [4]. This results in softer, more scoopable frozen products with reduced ice crystal size, improved body, and creamier mouthfeel. Unlike HFCS, which introduces starch-derived polysaccharides that can contribute to gumminess, Sweetrex provides pure monosaccharide freezing-point depression without off-flavors or textural artifacts [5]. The inhibition of lactose crystallization in dairy-based frozen desserts is an additional benefit specific to invert sugar's dual-monosaccharide composition .

Confectionery Crystallization Control & Stability

In hard candy and fondant production, inclusion of 10–15% Sweetrex prevents the sucrose graining (recrystallization) that causes product failure during storage. This is quantitatively supported by X-ray diffractometry data demonstrating that invert sugar at 0.4% (w/w) prevents sucrose crystallization in starch-based systems at up to 1.2% sucrose loading [6]. For filled chocolates and liquid-center confections, Sweetrex maintains a smooth, non-crystallizing liquid core throughout shelf life, a property not reliably achieved with sucrose alone or with glucose syrup at equivalent inclusion rates [7]. The USP monograph specification of NLT 90.0% dextrose + fructose for Total Invert Sugar provides a verifiable procurement identity standard for confectionery-grade material .

Beverage Syrup Stability & Cold-Process Solubility

Sweetrex enables formulation of beverage syrups and concentrates at up to ~77% solids that remain free of crystallization during ambient storage, compared to sucrose syrups which saturate at ~67% solids [8]. This higher achievable solids concentration reduces water content, lowering transportation weight and volume while simultaneously suppressing microbial growth through reduced water activity without requiring refrigeration. In cold-process beverage manufacturing—such as ready-to-drink iced teas, carbonated soft drinks, and cocktail mixers—Sweetrex dissolves uniformly in cold water, eliminating the heating step required to fully dissolve crystalline sucrose and preventing the sediment of undissolved sugar crystals at the bottom of finished beverages [9]. The 23–30% sweetness advantage further allows reduced sweetener usage rates, lowering per-unit formulation cost [10].

Application
Selection Property
Validation Focus
Bakery Shelf-Life Extension
Lowest water activity among common liquid sugars
Mold-free shelf life in intermediate-moisture, clean-label formulations
Frozen Dessert Texture Control
Enhanced freezing-point depression from dual-monosaccharide composition
Ice crystal size, scoopability, and body in dairy and non-dairy frozen desserts
Confectionery Crystallization Stability
Crystallization inhibition at 10–15% inclusion
Graining prevention and liquid-center stability throughout shelf life
Beverage Syrup & Cold-Process Solubility
High solids stability (~77%) and cold-water dispersibility
Ambient storage stability, reduced transportation volume, and uniform dissolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sweetrex

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.